2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-
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Overview
Description
2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C11H7F3N2O4S2. It is known for its unique structural features, which include a thiophene ring, a sulfonamide group, a nitro group, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Trifluoromethylation: The trifluoromethyl group is introduced by reacting the nitrothiophene sulfonamide with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide: Lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide: Contains a benzene ring instead of a thiophene ring, leading to variations in reactivity and applications.
Uniqueness
2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]- is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the thiophene ring, nitro group, and trifluoromethyl-substituted phenyl ring makes it a versatile compound for various research applications.
Properties
CAS No. |
646040-24-6 |
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Molecular Formula |
C11H7F3N2O4S2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7F3N2O4S2/c12-11(13,14)7-1-3-8(4-2-7)15-22(19,20)10-5-9(6-21-10)16(17)18/h1-6,15H |
InChI Key |
GMPKYWBLPFFQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NS(=O)(=O)C2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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